![molecular formula C4H10N2O2 B7942794 3-(aminooxy)-N-methylpropanamide](/img/structure/B7942794.png)
3-(aminooxy)-N-methylpropanamide
Overview
Description
3-(aminooxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(aminooxy)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminooxy)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Polyamine Biosynthesis : 1-Aminooxy-3-aminopropane, a related compound, has been identified as a potent inhibitor of enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase without affecting other pyridoxal phosphate-containing enzymes like tyrosine aminotransferase. This inhibition has implications in the growth of HL-60 promyelocytic leukemia cells (Khomutov et al., 1985).
Design of New Enzyme Inhibitors : 2-Substituted 3-(aminooxy)propanamines, including compounds structurally similar to 3-(aminooxy)-N-methylpropanamide, have been synthesized and found to be powerful inhibitors of ornithine decarboxylase. They have shown superiority over other compounds in inhibiting the growth of human T24 bladder carcinoma cells (Staněk et al., 1992).
Reduction of Acrylamide Formation in Food Processing : 3-Aminopropanamide, closely related to 3-(aminooxy)-N-methylpropanamide, can reduce acrylamide formation during thermal treatment by forming adducts with acrylamide. This has implications in food safety, as it reduces the cytotoxicity associated with acrylamide in thermal-processed foods (Wu et al., 2018).
Synthesis of Pharmacologically Active Compounds : N,N-Disubstituted-amino-N-methoxy-N-methylpropanamides have been prepared as aminoacyl cation equivalents and used to synthesize pharmacologically active compounds like amino ketones and C-glycosides (Selvamurugan & Aidhen, 2002).
Monitoring Uptake and Metabolism in Cultured Cells : A method has been developed for determining polyamines and their aminooxy analogues in cultured cells. This method facilitates the study of the stability and uptake of compounds like 1-aminooxy-3-aminopropane in cell culture media, providing insights into cellular processes (Hyvönen et al., 1992).
Synthesis of Amino Acid Derivatives for Anticancer Agents : Functionalized amino acid derivatives, including those similar to 3-(aminooxy)-N-methylpropanamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).
properties
IUPAC Name |
3-aminooxy-N-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(7)2-3-8-5/h2-3,5H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFDJIZISANTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminooxy)-N-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.